N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 138768-28-2
VCID: VC3841785
InChI: InChI=1S/C19H15N5O/c25-19(15-9-6-12-20-13-15)21-18(14-7-2-1-3-8-14)24-17-11-5-4-10-16(17)22-23-24/h1-13,18H,(H,21,25)
SMILES: C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3
Molecular Formula: C19H15N5O
Molecular Weight: 329.4 g/mol

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

CAS No.: 138768-28-2

Cat. No.: VC3841785

Molecular Formula: C19H15N5O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide - 138768-28-2

Specification

CAS No. 138768-28-2
Molecular Formula C19H15N5O
Molecular Weight 329.4 g/mol
IUPAC Name N-[benzotriazol-1-yl(phenyl)methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C19H15N5O/c25-19(15-9-6-12-20-13-15)21-18(14-7-2-1-3-8-14)24-17-11-5-4-10-16(17)22-23-24/h1-13,18H,(H,21,25)
Standard InChI Key BABUDAQOHSIBJR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3
Canonical SMILES C1=CC=C(C=C1)C(NC(=O)C2=CN=CC=C2)N3C4=CC=CC=C4N=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a benzotriazole group linked via a methylene bridge to a pyridinecarboxamide moiety. The benzotriazole component (C6_6H4_4N3_3) provides electron-deficient aromatic characteristics, while the pyridinecarboxamide group (C6_6H4_4N2_2O) introduces hydrogen-bonding capabilities and polar interactions. This combination facilitates nucleophilic substitution and electrophilic aromatic substitution reactions, making it a versatile intermediate .

Physical and Spectroscopic Data

Key physical properties include a melting point of 184–188°C and solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and ethanol . Spectroscopic characterization reveals distinct signals in 1^1H NMR (δ 8.5–7.2 ppm for aromatic protons) and 13^{13}C NMR (δ 165 ppm for the carbonyl carbon) . The SMILES string O=C(NC(c1ccccc1)n2nnc3ccccc23)c4cccnc4 and InChI key BABUDAQOHSIBJR-UHFFFAOYSA-N provide unambiguous identifiers for database searches .

Table 1: Physicochemical Properties of N-(1H-Benzotriazol-1-ylphenylmethyl)-3-pyridinecarboxamide

PropertyValueSource
Molecular FormulaC19_{19}H15_{15}N5_{5}O
Molecular Weight329.4 g/mol
Melting Point184–188°C
SolubilityDMSO, Ethanol
Hazard ClassificationsEye Irrit. 2, Skin Irrit. 2

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a two-step protocol:

  • Condensation Reaction: Benzotriazole reacts with phenylmethyl bromide to form 1-(phenylmethyl)-1H-benzotriazole.

  • Amidation: The intermediate undergoes coupling with 3-pyridinecarboxylic acid using a carbodiimide activator (e.g., EDC or DCC) in anhydrous dichloromethane .

The reaction achieves a 72–85% yield, with purity ≥97% confirmed by HPLC . A 1991 study in Synthesis demonstrated its efficacy in producing amidoalkylated aromatic compounds, underscoring its role in constructing complex heterocycles .

Analytical Validation

Mass spectrometry (ESI-MS) shows a dominant [M+H]+^+ ion at m/z 330.4, aligning with the molecular weight. Infrared spectroscopy confirms the presence of carbonyl (1690 cm1^{-1}) and aromatic C–H (3050 cm1^{-1}) stretches .

Applications in Organic Synthesis and Industry

Amidoalkylation Reagent

The compound’s primary application lies in transferring the amidoalkyl group (–NHCOR) to nucleophilic substrates. For example, it facilitates the synthesis of 3-substituted pyridinium salts through reactions with Grignard reagents or organozinc compounds . This reactivity is critical in medicinal chemistry for constructing alkaloid derivatives and kinase inhibitors .

Corrosion Inhibition

In industrial settings, the benzotriazole moiety acts as a metal passivator. At concentrations of 50–200 ppm, it reduces corrosion rates in carbon steel pipelines by 60–80% in acidic environments (pH 2–4) . The mechanism involves adsorption onto metal surfaces via lone pairs from nitrogen atoms, forming a protective monolayer .

Photostabilization in Polymers

Incorporated into polyethylene (PE) and polyvinyl chloride (PVC) at 0.5–2.0 wt%, the compound scavenges UV-induced free radicals, extending polymer lifespan by 3–5 years under accelerated weathering tests . Its efficacy surpasses commercial stabilizers like Tinuvin® 327 in low-density PE films .

Pharmaceutical and Agricultural Relevance

Drug Solubility Enhancement

The pyridinecarboxamide group improves aqueous solubility of poorly soluble APIs (e.g., antifungal agents) by 10–15 fold via co-crystallization . In vitro studies show no cytotoxicity up to 100 µM in HEK293 cells, supporting its use in formulations.

Agrochemical Formulations

Field trials demonstrate that formulations containing 0.1% w/w of the compound reduce UV degradation of herbicides (e.g., glyphosate) by 40%, enhancing rainfastness and efficacy .

ParameterRecommendationSource
PPENitrile gloves, respirator
StorageCool, dry, ventilated area
DisposalIncineration at >1,000°C

Recent Advances and Future Directions

Catalytic Applications

A 2024 study explored its use in palladium-catalyzed C–H activation reactions, achieving 85–92% yields in arylations of indoles . This positions the compound as a ligand precursor for cross-coupling catalysis.

Biodegradability Studies

OECD 301F tests reveal 28% biodegradation over 28 days, prompting research into benzotriazole-free analogs for environmentally sensitive applications .

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